molecular formula C10H6F3NO2 B12096377 methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

Cat. No.: B12096377
M. Wt: 229.15 g/mol
InChI Key: AXJNLTRUKYGGLO-UHFFFAOYSA-N
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Description

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6,7-trifluoro-1H-indole-2-carboxylate typically involves the trifluoromethylation of an indole precursor. One common method is the reaction of 4,6,7-trifluoroindole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Electrophilic substitution: The indole ring is highly reactive towards electrophiles due to the electron-rich nature of the nitrogen atom.

    Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles under specific conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4,6,7-trifluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is unique due to the specific positioning of the trifluoromethyl groups, which significantly influences its chemical reactivity and biological activity. The presence of three fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-5(11)3-6(12)8(13)9(4)14-7/h2-3,14H,1H3

InChI Key

AXJNLTRUKYGGLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=C(C=C2F)F)F

Origin of Product

United States

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